molecular formula C18H19FN2O3S B4239232 N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-fluorobenzyl)-N'-phenylurea

N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-fluorobenzyl)-N'-phenylurea

Cat. No. B4239232
M. Wt: 362.4 g/mol
InChI Key: OWWFAOUVLKVTEB-UHFFFAOYSA-N
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Description

The compound shares structural similarities with various thioureas and benzoyl derivatives, which have been extensively studied for their molecular structures, synthesis methods, and physical and chemical properties. Thiourea derivatives are known for their wide range of applications in medicinal chemistry and as ligands in coordination chemistry.

Synthesis Analysis

Synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For example, Saeed et al. (2011) synthesized 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea by reacting 3,4,5-trimethoxybenzoyl isothiocyanate with 3-fluoroaniline, a method that could be analogous to synthesizing the compound of interest (Saeed, Shaheen, & Bolte, 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, providing insights into their conformation, hydrogen bonding, and overall geometry. For instance, a study by Saeed et al. (2010) on a related thiourea compound revealed a planar acylthiourea group with specific conformational arrangements, which can be relevant for understanding the structural aspects of the target compound (Saeed, Erben, Abbas, & Flörke, 2010).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, including transformations into other functional groups or acting as ligands in coordination compounds. Their reactivity can be influenced by the substituents on the thiourea moiety and the overall molecular structure.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical application of these compounds. These properties are determined by the molecular structure and intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and nucleophilicity of the thiourea nitrogen, are significant for their applications in organic synthesis and catalysis. These properties are influenced by the electronic effects of substituents on the phenyl rings and the thiourea moiety.

References:

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-1-[(3-fluorophenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-6-4-5-14(11-15)12-21(17-9-10-25(23,24)13-17)18(22)20-16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWFAOUVLKVTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-fluorobenzyl)-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,1-dioxidotetrahydro-3-thienyl)-N-(3-fluorobenzyl)-N'-phenylurea

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